molecular formula C12H16ClFN2O B2373042 (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride CAS No. 1349699-99-5

(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Cat. No. B2373042
CAS RN: 1349699-99-5
M. Wt: 258.72
InChI Key: HFWMLIINMFOKBE-MERQFXBCSA-N
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Description

“(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride” is a chemical compound that has been widely used in scientific research. It is available for purchase from various suppliers .


Synthesis Analysis

Piperidine derivatives, such as “(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride”, play a significant role in the pharmaceutical industry. Their synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of “(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride” is C12H16ClFN2O, and its molecular weight is 258.72 .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • Impact of Hydrolysis on Pharmacokinetics : The study by Teffera et al. (2013) investigates the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, exploring how compound modifications can influence drug stability and efficacy in cancer treatment. This research is relevant to understanding the metabolism and systemic clearance of compounds including (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in the context of drug development (Teffera et al., 2013).

Anti-Microbial and Anti-Acetylcholinesterase Activity

  • Anti-Microbial Study : Anuse et al. (2019) discuss the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for their antimicrobial properties. This research is significant for understanding the potential antimicrobial applications of related compounds, such as (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (Anuse et al., 2019).
  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase activity. This study can be insightful for understanding the potential applications of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Bioactivity and Metal Complex Formation

  • Bioactivity Study of Benzamides : Khatiwora et al. (2013) explored the synthesis and bioactivity of novel benzamides and their metal complexes. Understanding the bioactivity of such compounds can provide insights into the potential therapeutic applications of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (Khatiwora et al., 2013).

Antipsychotic Potential

  • Benzamides as Multireceptor Antipsychotics : Yang et al. (2016) synthesized a series of benzamides and evaluated them as potential multireceptor antipsychotics. This research is valuable for understanding the potential use of (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride in psychiatric medication development (Yang et al., 2016).

Antineoplastic Activity

  • Metabolism in Chronic Myelogenous Leukemia Patients : The study by Gong et al. (2010) on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is relevant for understanding how similar compounds, including (S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride, are metabolized in cancer patients (Gong et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, “®-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces. In case of inhalation, skin or eye contact, or if swallowed, appropriate first aid measures should be taken .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

3-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWMLIINMFOKBE-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

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